molecular formula C15H20BrN3O4 B8154770 tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate

tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8154770
M. Wt: 386.24 g/mol
InChI Key: XTTBDYGCQGUJIX-UHFFFAOYSA-N
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Description

tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the phenyl ring with bromine and nitro substituents. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reactions. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be used, followed by the addition of ethyl bromoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The piperazine ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield tert-Butyl-4-(2-amino-6-bromophenyl)piperazine-1-carboxylate.

Scientific Research Applications

tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine and nitro groups can influence its binding affinity and specificity. The piperazine ring provides a flexible scaffold that can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl-4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but lacks the nitro group.

    tert-Butyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of a phenyl ring.

Uniqueness

tert-Butyl-4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate is unique due to the combination of the bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

IUPAC Name

tert-butyl 4-(2-bromo-6-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTBDYGCQGUJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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